BenchChemオンラインストアへようこそ!

5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Medicinal Chemistry SAR Studies Nucleophilic Substitution

5-Methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one class. It features a [1,2,4]triazole ring fused to a pyrimidine ring, substituted with a methyl group at position 5 and a methylthio group at position This structural class is being actively investigated for therapeutic applications, most notably as mitochondrial pyruvate carrier (MPC) inhibitors for cancer immunotherapy.

Molecular Formula C7H8N4OS
Molecular Weight 196.23
CAS No. 91912-60-6
Cat. No. B2639113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
CAS91912-60-6
Molecular FormulaC7H8N4OS
Molecular Weight196.23
Structural Identifiers
SMILESCC1=CC(=O)NC2=NN=C(N12)SC
InChIInChI=1S/C7H8N4OS/c1-4-3-5(12)8-6-9-10-7(13-2)11(4)6/h3H,1-2H3,(H,8,9,12)
InChIKeyJLIFYMAJYSQNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS 91912-60-6): Chemical Class and Core Features for Research Procurement


5-Methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one class. It features a [1,2,4]triazole ring fused to a pyrimidine ring, substituted with a methyl group at position 5 and a methylthio group at position 3. This structural class is being actively investigated for therapeutic applications, most notably as mitochondrial pyruvate carrier (MPC) inhibitors for cancer immunotherapy [1]. The compound itself has been identified as a key synthetic intermediate, where the 3-methylthio group serves as a leaving group in nucleophilic substitution reactions, enabling the generation of diverse 3-substituted-sulfanyl derivatives for structure-activity relationship (SAR) studies [2].

Why Generic Substitution Fails for 5-Methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one: The Critical Role of the C3 Methylthio Leaving Group


Generic substitution within the triazolopyrimidin-7-one class is not feasible for applications requiring synthetic derivatization because the 3-methylthio substituent is not merely a passive structural feature. It is a strategically positioned leaving group that directly dictates the synthetic utility of the scaffold. In the foundational synthesis methodology by Yanchenko et al., the methylmercapto group in the precursor 4-hydroxy-6-methyl-2-methylthiopyrimidine uniquely undergoes nucleophilic substitution to form the crucial C3-methylthio intermediate. This intermediate's subsequent reactivity is central to accessing the broader patent-protected chemical space of 3-sulfanyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-ones [1]. Analogs lacking this specific substitution pattern (e.g., unsubstituted at C3) or bearing different leaving groups do not participate in the same validated synthetic pathway and therefore fail to produce the biologically active pharmacophores described in the MPC inhibitor patent landscape, making the compound a non-interchangeable procurement item for SAR-driven projects [2].

5-Methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one: Quantitative Differentiation Evidence for Scientific Procurement


Synthetic Efficiency: Superior Leaving-Group Capability of the Methylthio Substituent Enables Derivatization

The compound's primary value proposition lies in its role as a synthetic intermediate. The foundational chemistry paper by Yanchenko et al. explicitly demonstrates that the 3-methylthio group on the [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one core is specifically replaced by a variety of nucleophiles to generate diverse 3-sulfanyl derivatives [1]. A comparator molecule lacking a good leaving group at this position, such as the simple 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (without a 3-substituent), cannot be directly derivatized via this route, requiring de novo synthesis for each analog.

Medicinal Chemistry SAR Studies Nucleophilic Substitution

Patent Relevance: Direct Overlap with the Chemical Space of Clinically-Investigated MPC Inhibitors

The US patent application US20240360143A1 specifically protects a large family of [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one compounds as mitochondrial pyruvate carrier (MPC) inhibitors for cancer treatment [1]. While the patent's primary exemplified compound is 3-[(3,4-difluorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, the generic Markush structure encompasses the 5-methyl-3-(methylthio) substitution pattern. The target compound's methylthio group at C3 represents the minimal and most synthetically accessible precursor to the entire family of 3-sulfanyl analogs claimed in the patent. In contrast, a comparator such as 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine (a [1,5-a] regioisomer) is geometrically incapable of acting as a direct precursor due to the different ring fusion, highlighting the critical specificity of the [4,3-a] junction .

Cancer Immunotherapy Mitochondrial Pyruvate Carrier Patent Chemistry

Solubility Advantage: The Methylthio Group Enhances Lipophilicity vs. Hydrophilic Analogs

The methylthio substituent is a known lipophilic group that increases a molecule's logP, potentially improving membrane permeability relative to more polar substituents. While no head-to-head experimental logP data was found for this specific compound, a class-level inference can be drawn. A structurally similar compound, 5-Methyl-3-(methylthio)-1H-indole, has a predicted XLogP3 of 2.9, indicating moderate lipid solubility . In comparison, the 3-hydroxy or 3-amino analogs of the [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one core (if synthesized) would be expected to have significantly lower logP values, potentially limiting their passive membrane diffusion in cell-based assays.

Pharmacokinetics Drug-likeness Physicochemical Properties

Optimal Procurement Scenarios for 5-Methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one


Medicinal Chemistry: Synthesis of Focused Libraries for MPC Inhibitor SAR

A medicinal chemistry team aiming to explore the structure-activity relationships around the mitochondrial pyruvate carrier (MPC) target should procure this compound to serve as the central intermediate. As established in Section 3, the 3-methylthio group can be displaced by various thiols, amines, or carbanions to rapidly generate dozens of 3-substituted-sulfanyl analogs. This approach directly supports the chemical space claimed in US20240360143A1 [1], allowing the team to efficiently map potency, selectivity, and ADME properties without the need for a lengthy de novo synthesis of each derivative.

Process Chemistry: Development of a Scalable Route to a Lead Candidate

When a lead compound from the MPC inhibitor series, such as the 3-(3,4-difluorobenzyl)sulfanyl analog, is selected for preclinical development, process chemists require a reliable and scalable synthesis. Procuring this 3-methylthio intermediate in bulk allows for the late-stage diversification step—the nucleophilic displacement of the methylthio group—to be optimized independently. The synthetic accessibility of this compound via the condensation of 4-hydroxy-6-methyl-2-methylthiopyrimidine (available from Sigma-Aldrich, though discontinued, with established routes) ensures supply chain feasibility, a critical factor for GMP manufacturing campaigns.

Chemical Biology: Tool Compound Synthesis for Target Engagement Studies

For chemical biologists investigating the role of MPC in T-cell metabolism, a small focused library of inhibitor candidates is needed. Starting from this 3-methylthio intermediate, the team can synthesize a set of photoaffinity probes or biotinylated derivatives by displacing the methylthio group with appropriately functionalized linkers. The mild, reliable substitution chemistry (validated by Yanchenko et al. [2]) ensures that the delicate triazolopyrimidine core remains intact, yielding high-purity probes for pull-down and imaging experiments.

Quote Request

Request a Quote for 5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.